molecular formula C16H17BrN4O4 B2916741 8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione CAS No. 850729-46-3

8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione

Cat. No. B2916741
CAS RN: 850729-46-3
M. Wt: 409.24
InChI Key: AHGGRYHIQWBKMI-UHFFFAOYSA-N
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Description

This compound is a synthetic derivative of xanthine . It is also known by registry numbers ZINC000002698022, ZINC000002698024 . The molecular formula is C15H15BrN4O4 .


Synthesis Analysis

The compound was synthesized in the presence of Et3N . The presence of the Br atom in the compound enabled xanthine to be extensively modified by introducing various substituents in the 8-position .


Molecular Structure Analysis

The molecular formula of the compound is C15H15BrN4O4 . The average mass is 395.208 Da and the monoisotopic mass is 394.027649 Da .


Chemical Reactions Analysis

The compound was synthesized by heating it with an excess of hydrazine, methylamine, or secondary heterocyclic amines . This process led to the replacement of the bromine atom at the 8-position .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research involving the synthesis of related brominated compounds, such as xanthenediones and spirobenzofurans, shows their significant antimicrobial activity, particularly against yeasts like Cryptococcus neoformans and Candida albicans. These findings indicate the potential utility of brominated diones in developing new antimicrobial agents (Omolo et al., 2011).

Crystal Structure Analysis

The determination of crystal structures of brominated compounds is essential for understanding their chemical properties and potential applications. Studies like the crystal structure analysis of sesquiterpene lactone derivatives highlight the importance of structural analysis in chemistry and materials science (Kapoor et al., 2011).

Natural Product Isolation

The isolation of bromophenols from natural sources, such as red algae, and their subsequent characterization opens avenues for discovering novel compounds with potential pharmacological activities. These natural brominated compounds offer insights into the biodiversity of chemical compounds in nature and their possible applications (Ma et al., 2007).

Reaction Mechanism Studies

Investigating the reaction mechanisms of brominated compounds, including their synthesis and transformations, contributes to a deeper understanding of organic chemistry. Such studies enable the development of new synthetic methods and the exploration of the reactivity of these compounds, leading to potential applications in various fields (Ansell et al., 1971).

Photophysical Properties

Research into the photophysical properties of brominated compounds, such as their photochromic behavior, offers potential applications in materials science, including the development of photoresponsive materials. Understanding these properties can lead to innovations in the design of molecular devices and materials (Elinson et al., 2021).

properties

IUPAC Name

8-bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O4/c1-19-13-12(14(23)20(2)16(19)24)21(15(17)18-13)8-10(22)9-25-11-6-4-3-5-7-11/h3-7,10,22H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGGRYHIQWBKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(COC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione

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